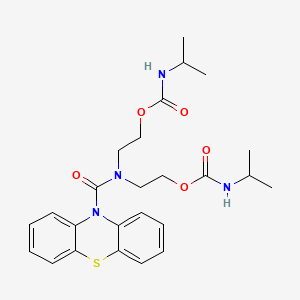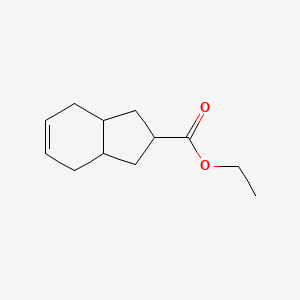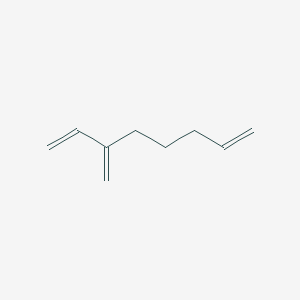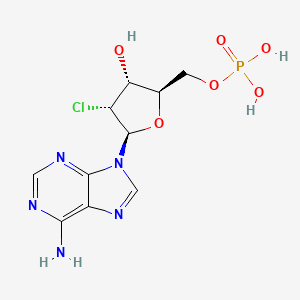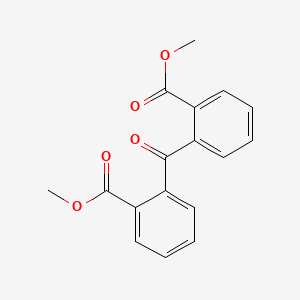
Dimethyl 2,2'-carbonyldibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,2’-carbonyldibenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of two benzene rings connected through a carbonyl group and esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2,2’-carbonyldibenzoate can be synthesized through the esterification of 2,2’-carbonyldibenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants in methanol, followed by purification through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of dimethyl 2,2’-carbonyldibenzoate may involve continuous flow processes where the reactants are mixed and passed through a reactor under controlled temperature and pressure conditions. The use of catalysts and solvents is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2’-carbonyldibenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution.
Major Products Formed
Oxidation: 2,2’-carbonyldibenzoic acid
Reduction: Dimethyl 2,2’-dihydroxybenzoate
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2,2’-carbonyldibenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and as an intermediate in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of dimethyl 2,2’-carbonyldibenzoate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which may interact with enzymes or receptors in biological systems. The carbonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl terephthalate
- Dimethyl isophthalate
- Dimethyl phthalate
Comparison
Dimethyl 2,2’-carbonyldibenzoate is unique due to the presence of two benzene rings connected through a carbonyl group, which imparts distinct chemical and physical properties compared to other dimethyl esters
Properties
CAS No. |
65594-65-2 |
|---|---|
Molecular Formula |
C17H14O5 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
methyl 2-(2-methoxycarbonylbenzoyl)benzoate |
InChI |
InChI=1S/C17H14O5/c1-21-16(19)13-9-5-3-7-11(13)15(18)12-8-4-6-10-14(12)17(20)22-2/h3-10H,1-2H3 |
InChI Key |
PPAQXZDZQRCIHI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


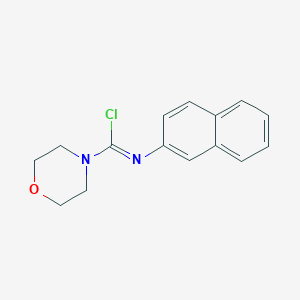
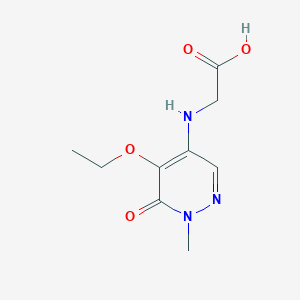
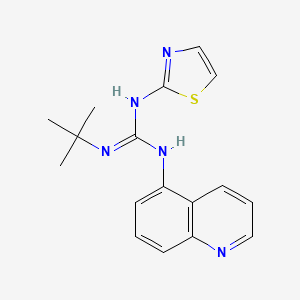
![2-Cyclohexene-1-thione, 3-[(4-chlorophenyl)amino]-5,5-dimethyl-](/img/structure/B14478445.png)

![4-[(E)-(4-Iodophenyl)diazenyl]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B14478462.png)

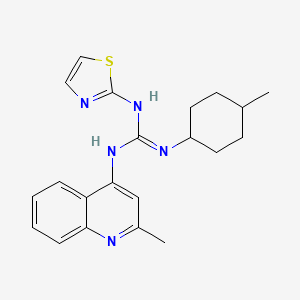
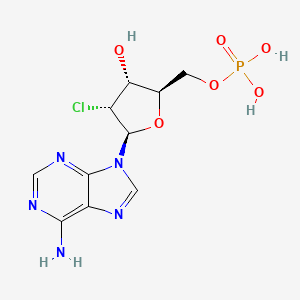
![3,6,9,12-Tetraoxabicyclo[12.3.1]octadeca-1(18),14,16-trien-18-ol](/img/structure/B14478473.png)
